molecular formula C7H11NO2 B13468067 5-Oxa-2-azaspiro[3.4]octane-7-carbaldehyde

5-Oxa-2-azaspiro[3.4]octane-7-carbaldehyde

Cat. No.: B13468067
M. Wt: 141.17 g/mol
InChI Key: JPRWOYNODANHCL-UHFFFAOYSA-N
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Description

5-Oxa-2-azaspiro[34]octane-7-carbaldehyde is a spirocyclic compound characterized by a unique structure that includes an oxygen and nitrogen atom within its spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxa-2-azaspiro[3.4]octane-7-carbaldehyde typically involves the annulation of cyclopentane or four-membered rings. One common approach is the annulation of the cyclopentane ring, which involves the use of readily available starting materials and conventional chemical transformations . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods developed in laboratory settings can be scaled up for industrial production, provided that the reaction conditions are optimized for larger-scale operations. This may involve the use of continuous flow reactors to ensure efficient and safe synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Oxa-2-azaspiro[3.4]octane-7-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of carboxylic acids, while reduction leads to the formation of alcohols .

Mechanism of Action

The mechanism of action of 5-Oxa-2-azaspiro[3.4]octane-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

5-oxa-2-azaspiro[3.4]octane-7-carbaldehyde

InChI

InChI=1S/C7H11NO2/c9-2-6-1-7(10-3-6)4-8-5-7/h2,6,8H,1,3-5H2

InChI Key

JPRWOYNODANHCL-UHFFFAOYSA-N

Canonical SMILES

C1C(COC12CNC2)C=O

Origin of Product

United States

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